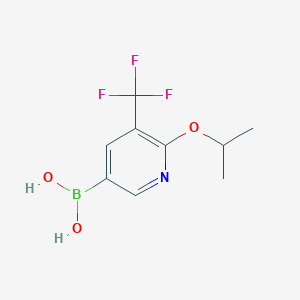

2-Isopropoxy-3-(trifluoromethyl)pyridine-5-boronic acid

Description

2-Isopropoxy-3-(trifluoromethyl)pyridine-5-boronic acid (CAS: 1218790-67-0, MFCD31726388) is a heterocyclic boronic acid derivative with the molecular formula C₉H₁₁BF₃NO₃ and a molecular weight of 249.0 g/mol . Its structure features a pyridine ring substituted with an isopropoxy group at position 2, a trifluoromethyl group at position 3, and a boronic acid moiety at position 3. This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl systems in pharmaceuticals and agrochemicals. It is typically provided at ≥95% purity, with applications in drug discovery and materials science .

Properties

IUPAC Name |

[6-propan-2-yloxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF3NO3/c1-5(2)17-8-7(9(11,12)13)3-6(4-14-8)10(15)16/h3-5,15-16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRDVCWPISLFSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OC(C)C)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxy-3-(trifluoromethyl)pyridine-5-boronic acid typically involves the borylation of the corresponding pyridine derivative. One common method is the reaction of 2-isopropoxy-3-(trifluoromethyl)pyridine with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropoxy-3-(trifluoromethyl)pyridine-5-boronic acid primarily undergoes Suzuki–Miyaura coupling reactions. These reactions involve the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

Major Products: The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-Isopropoxy-3-(trifluoromethyl)pyridine-5-boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropoxy-3-(trifluoromethyl)pyridine-5-boronic acid in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group enhances electrophilicity at the boronic acid site, facilitating coupling with aryl halides .

- Stability : Pinacol esters (e.g., 2-Methoxy-3-CF₃-pyridine-5-boronate) exhibit enhanced stability over free boronic acids, making them preferable for storage .

Reactivity in Suzuki-Miyaura Cross-Couplings

- 2-Isopropoxy-3-CF₃-pyridine-5-boronic acid demonstrates moderate reactivity compared to its ethoxy analog (CAS: 1218790-66-9), likely due to steric hindrance from the isopropyl group .

- 2-Chloro-5-CF₃-pyridine-3-boronic acid (CAS: 536693-96-6) shows higher reactivity in couplings with electron-rich aryl halides, attributed to the electron-withdrawing chlorine substituent .

- Non-alkoxy analogs like 2-CF₃-pyridine-5-boronic acid (CAS: 947533-51-9) are widely used in synthesizing kinase inhibitors due to their balance of reactivity and stability .

Pharmacological and Industrial Relevance

- The isopropoxy-CF₃-pyridine boronic acid is a precursor in antiviral and anticancer drug candidates, leveraging its trifluoromethyl group for improved metabolic stability .

- Chloro-substituted analogs (e.g., CAS: 536693-96-6) are critical in agrochemicals, particularly herbicides, due to their resistance to environmental degradation .

- Pinacol esters (e.g., CAS: 1150561-61-7) are favored in large-scale synthesis for their solubility in organic solvents and reduced proclivity to protodeboronation .

Biological Activity

2-Isopropoxy-3-(trifluoromethyl)pyridine-5-boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 2-Isopropoxy-3-(trifluoromethyl)pyridine-5-boronic acid is C11H12BF3N2O2, with a molecular weight of approximately 288.08 g/mol. The compound features a pyridine ring substituted with an isopropoxy group and a trifluoromethyl group, which may influence its chemical reactivity and biological interactions.

Research indicates that boronic acids, including 2-Isopropoxy-3-(trifluoromethyl)pyridine-5-boronic acid, can form reversible covalent bonds with diols. This property is crucial for applications in drug delivery systems and sensor technologies. Additionally, the compound has been investigated for its potential as an enzyme inhibitor, particularly in cytochrome P450 enzymes, which play a vital role in drug metabolism .

Anticancer Activity

Recent studies have demonstrated that trifluoromethyl-substituted pyridine derivatives exhibit anticancer properties. For instance, compounds structurally related to 2-Isopropoxy-3-(trifluoromethyl)pyridine-5-boronic acid have shown activity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells. The observed IC50 values for these compounds indicate their effectiveness in inhibiting cell proliferation at micromolar concentrations .

Insecticidal and Antifungal Activities

Insecticidal assays have indicated that similar compounds possess significant activity against pests such as Spodoptera frugiperda and Mythimna separata. For example, certain derivatives demonstrated mortality rates ranging from 13.3% to 90% at concentrations of 500 μg/mL . Furthermore, antifungal tests revealed that some derivatives exhibited inhibition rates comparable to established fungicides like tebuconazole against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum.

Research Findings

A summary of key research findings related to the biological activity of 2-Isopropoxy-3-(trifluoromethyl)pyridine-5-boronic acid is presented in the following table:

| Activity | Cell Line/Pest | Concentration | IC50/Mortality Rate |

|---|---|---|---|

| Anticancer | PC3, K562, HeLa, A549 | 5 µg/mL | Varies; lower than doxorubicin |

| Insecticidal | Spodoptera frugiperda, Mythimna separata | 500 µg/mL | 13.3% - 90% mortality |

| Antifungal | Botrytis cinerea, Sclerotinia sclerotiorum | Varies | Comparable to tebuconazole |

Case Studies

- Anticancer Study : A study published in July 2022 reported on the synthesis and bioactivity of novel trifluoromethyl pyrimidine derivatives. The results indicated that these compounds exhibited anticancer activities against several cell lines at concentrations significantly lower than standard chemotherapeutics like doxorubicin .

- Insecticidal Activity : Insecticidal activity tests were conducted using various derivatives against agricultural pests. The results showed promising mortality rates, suggesting potential applications in pest control .

Q & A

Basic Research Question

- LCMS : Used to confirm molecular weight (e.g., [M+H]+ ion detection) and reaction progress. Retention times under specific conditions (e.g., 1.26 minutes with SMD-TFA05 mobile phase) aid in identification .

- ¹H/¹³C NMR : Key for structural elucidation, particularly to verify the isopropoxy group (δ ~1.3 ppm for CH₃, δ ~4.6 ppm for OCH) and trifluoromethyl substituent (δ ~120–125 ppm in ¹³C) .

- HPLC : Quantifies purity (>97% by HLC methods) and monitors byproducts .

How can low yields in Suzuki couplings involving this boronic acid be systematically addressed?

Advanced Research Question

- Catalyst Optimization : Test PdCl₂(dppf) or Pd(OAc)₂ with bulky ligands to enhance turnover.

- Solvent Polarity : Replace toluene with THF or DME to improve boronate solubility.

- Temperature Control : Prolonged heating (12–24 hours at 80°C) may be necessary for sterically hindered substrates.

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate the product from unreacted boronic acid .

What safety protocols are essential when handling this compound?

Basic Research Question

- Ventilation : Use a fume hood due to risks of inhalation toxicity (observed in structurally similar boronic acids) .

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Storage : Keep under inert atmosphere (argon) at 2–8°C to prevent hydrolysis of the boronic acid group .

What strategies stabilize the boronic acid moiety during multi-step syntheses?

Advanced Research Question

- Protection as Pinacol Esters : Convert the boronic acid to its pinacol ester (e.g., using pinacol in anhydrous THF) to prevent protodeboronation. The ester can be hydrolyzed back post-coupling .

- pH Control : Maintain neutral to slightly basic conditions (pH 7–9) to avoid acid-catalyzed decomposition.

- Low-Temperature Storage : Freeze aliquots at –20°C in amber vials to minimize degradation .

Are there documented contradictions in reactivity between computational predictions and experimental results for this compound?

Advanced Research Question

Density functional theory (DFT) studies (e.g., B3LYP/6-31G*) may overestimate the electrophilicity of the boron center due to inadequate modeling of solvation effects. Experimental data from LCMS and kinetic studies suggest slower coupling kinetics than predicted, likely due to steric hindrance from the isopropoxy group. Calibration with exact-exchange functionals (e.g., Becke’s 1993 hybrid method) improves accuracy .

How does the isopropoxy substituent affect regioselectivity in cross-coupling reactions?

Advanced Research Question

The isopropoxy group at the 2-position directs coupling to the 5-boronic acid site via steric and electronic effects. Computational models indicate that the bulky isopropoxy group hinders approach of the catalyst to the adjacent position, favoring reactivity at the 5-position. This aligns with experimental yields (>80%) in Suzuki reactions with aryl halides .

What are the limitations of using this compound in aqueous-phase reactions?

Basic Research Question

The boronic acid group undergoes hydrolysis in protic solvents, forming boroxines or boric acid. To enable aqueous reactions (e.g., bioconjugation), use buffered conditions (pH 7.4) with co-solvents like DMSO (≤20% v/v) to stabilize the boronic acid .

How can competing protodeboronation be minimized during synthesis?

Advanced Research Question

- Low-Temperature Reactions : Conduct couplings at 0–25°C to reduce thermal degradation.

- Ligand Additives : Add 1–2 equiv of neocuproine to suppress Pd-induced protodeboronation.

- Fast Workup : Quench reactions immediately post-completion and purify via rapid silica gel filtration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.